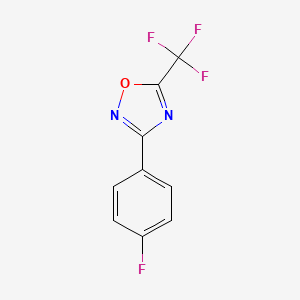

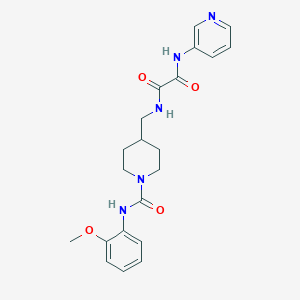

3-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one have been synthesized and studied . The synthesis of related compounds often involves reactions like defluorinative annulation and protodeboronation .科学的研究の応用

Antimicrobial Properties

3-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole derivatives have been shown to exhibit significant antimicrobial properties. For instance, a study by Parikh and Joshi (2014) synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives which demonstrated notable antimicrobial activities against various bacterial and fungal strains, highlighting the role of fluorine atoms in enhancing these properties (Parikh & Joshi, 2014).

Photochemistry and Synthesis Applications

The photochemistry of fluorinated 1,2,4-oxadiazoles offers a pathway for synthesizing various fluorinated structures. Pace et al. (2004) explored the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles, leading to the creation of fluorinated heterocycles (Pace et al., 2004).

Electron-Affinity Enhancement in Copolymers

The incorporation of trifluoromethyl groups in aromatic oxadiazole and triazole chromophores has been studied for its effect on enhancing electron affinity. Chen and Chen (2004) synthesized copoly(aryl ether)s containing bis(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole segments, which showed improved electron and hole affinity (Chen & Chen, 2004).

Use in Energetic Materials

Oxadiazole derivatives have been evaluated for their potential use in energetic materials. Kettner et al. (2015) investigated 3,3'-bi-(5-trifluoromethyl-1,2,4-oxadiazole) and its derivatives for their suitability in energetic applications, highlighting the potential of oxadiazole ring systems in this field (Kettner et al., 2015).

Insecticidal Activities

The insecticidal properties of 1,3,4-oxadiazoles have also been explored. Shi et al. (2000) synthesized 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles demonstrating notable insecticidal activities against armyworms (Shi et al., 2000).

Potential in Cancer Research

Notably, some derivatives of 1,2,4-oxadiazole have shown promising results in cancer research. Afsharirad et al. (2020) explored the anti-breast cancer activity of certain compounds and assessed their cardiotoxicity in H9c2 cardiomyocytes, demonstrating their potential in cancer treatment with minimal cardiac side effects (Afsharirad et al., 2020).

将来の方向性

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the interesting properties of similar compounds, it could be worthwhile to investigate this compound’s potential uses in various fields, such as medicinal chemistry .

作用機序

Mode of Action

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound may interact with its targets through a radical approach .

Biochemical Pathways

The compound may be involved in the process of trifluoromethylation of carbon-centered radical intermediates . This reaction distinguishes the different nucleophilic sites of pyrazolones and features mild conditions, a broad substrate scope

Result of Action

Related compounds have shown insecticidal activity , suggesting potential biological activity.

特性

IUPAC Name |

3-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4N2O/c10-6-3-1-5(2-4-6)7-14-8(16-15-7)9(11,12)13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFARILGMEUMKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2889163.png)

![4-(8-((3-Chloro-4-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2889164.png)

![10-(4-ethylphenyl)-1-methyl-3-phenethyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2889170.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889173.png)

![Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate](/img/structure/B2889174.png)

![methyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2889175.png)

![N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2889179.png)

![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2889184.png)

![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2889185.png)